molecular formula C22H14BrN3OS B2404130 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone CAS No. 443349-32-4

2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone

Cat. No. B2404130
CAS RN: 443349-32-4
M. Wt: 448.34
InChI Key: WLZKCVZFVBFOMP-UHFFFAOYSA-N
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Description

The compound “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone” is a complex organic molecule. It contains a benzimidazole and quinazoline moiety, which are both nitrogen-containing heterocyclic compounds often found in various pharmaceuticals . The presence of a bromophenyl group suggests potential reactivity due to the bromine atom, which is often used in organic synthesis for various reactions.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of derivatives related to 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone has been extensively studied. For instance, Abdel-Aziz et al. (2011) synthesized various substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles with significant immunosuppressive and immunostimulatory activities, as well as inhibitory effects on nitric oxide generation and cytotoxicity against various carcinoma cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Antimicrobial and Anticancer Agents

Compounds with structures similar to 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone have shown potential as antimicrobial and anticancer agents. For instance, Antypenko et al. (2012) reported on the design and evaluation of novel antimicrobial and anticancer agents among Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, demonstrating lethal antitumor activity against acute lymphoblastic leukemia cell lines (Antypenko et al., 2012).

Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines

In the synthesis of related compounds, Dao et al. (2017) found that 2-(2-Bromophenyl)benzimidazoles react with cyanamide to yield benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines, demonstrating a pathway involving intermolecular C–N coupling and cyclization (Dao, Lee, Sohn, Yoon, & Cho, 2017).

Crystal Structure and Synthesis

The crystal structures of benzimidazole compounds and their analogs have been studied to understand their biological activities. Hranjec et al. (2009) synthesized and analyzed the crystal structures of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, which are considered potential antitumor drugs (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Future Directions

The future research directions could involve studying the biological activities of this compound, given the known activities of benzimidazole and quinazoline derivatives . Additionally, the synthesis and characterization of this compound could be an area of study.

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3OS/c23-15-11-9-14(10-12-15)20(27)13-28-22-25-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26(21)22/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZKCVZFVBFOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone

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